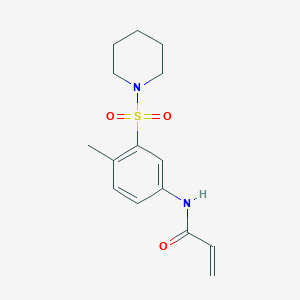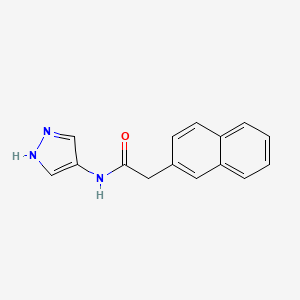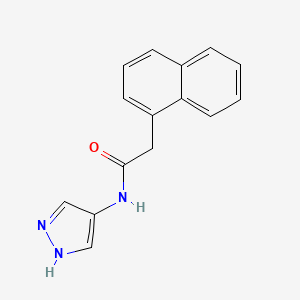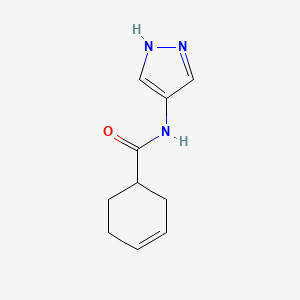
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of certain inflammatory markers in the blood, indicating its anti-inflammatory properties. It has also been shown to reduce pain perception in animal models, indicating its potential as an analgesic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high yield of synthesis. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is its stability, which allows for long-term storage without degradation.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide. One area of interest is its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another potential direction is its use in combination with other compounds to enhance its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-cyclohexene-1-carboxylic acid with hydrazine hydrate, followed by the reaction with 4-chloropyrazole. Another method involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction with 4-chloropyrazole. Both of these methods result in the formation of this compound with high yields.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various areas of scientific research. One of the major areas of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties and can reduce inflammation in various animal models. It has also been studied for its potential as an analgesic agent, with promising results in animal models.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(8-4-2-1-3-5-8)13-9-6-11-12-7-9/h1-2,6-8H,3-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQFRZYLEUVAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)




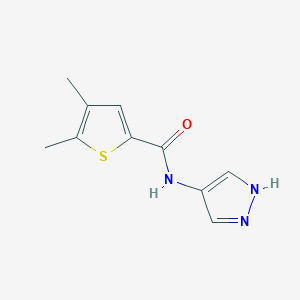
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
